Product packaging for Fmoc-D-Aph(D-Hor)-OH(Cat. No.:CAS No. 2504148-17-6)

Fmoc-D-Aph(D-Hor)-OH

Cat. No.: B8124559
CAS No.: 2504148-17-6
M. Wt: 542.5 g/mol
InChI Key: TYZSMQUWFLKJFB-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorenylmethyloxycarbonyl (Fmoc) Chemistry and Amino Acid Derivatives

The synthesis of peptides is a cornerstone of chemical biology, requiring precise and controlled methods to assemble amino acids in a defined sequence. researchgate.net A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive amino group of an amino acid during chain elongation. researchgate.netaltabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) group is a preeminent N-α-protecting group, particularly in the widely adopted strategy of solid-phase peptide synthesis (SPPS). altabioscience.comwikipedia.orgnih.gov Developed by Carpino and Han, the Fmoc group has become a landmark in chemical peptide synthesis due to its unique properties. researchgate.netaltabioscience.compublish.csiro.au

Fmoc chemistry is favored for its mild reaction conditions. altabioscience.com The Fmoc group is notably base-labile, meaning it can be selectively removed with a weak base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com This deprotection step is fast and efficient, yet the Fmoc group remains stable under the acidic conditions often used to cleave the side-chain protecting groups and the final peptide from its solid support. wikipedia.org This "orthogonal" protection scheme, where different classes of protecting groups can be removed without affecting others, is a major advantage of the Fmoc/tBu (tert-butyl) approach in SPPS. peptide.comnih.gov

Within this robust chemical framework, Fmoc-D-Aph(D-Hor)-OH represents a specialized amino acid derivative. It is not one of the canonical amino acids but is a custom-designed building block used to introduce specific functionalities into a peptide sequence. chemimpex.com Its utility lies in enabling the synthesis of complex, non-natural peptides and peptidomimetics aimed at sophisticated research applications, such as drug development. chemimpex.com

Overview of Research Paradigms Utilizing this compound in Peptide Science

Specialized amino acid derivatives like this compound are instrumental in research paradigms that aim to develop novel peptides and peptidomimetics with precisely tailored properties. chemimpex.com These building blocks allow scientists to move beyond the limitations of natural peptides and explore new chemical space for therapeutic intervention.

One of the primary applications of this compound is as a building block in the synthesis of peptide-based drug candidates. chemimpex.com By incorporating this compound, researchers can create peptides with enhanced pharmacokinetic profiles due to their high stability against enzymatic breakdown. pnas.orgbiorxiv.org This is particularly valuable in the development of therapeutics for fields like oncology and neurology, where sustained action at a specific biological target is often required. chemimpex.com

Furthermore, the unique structure of the D-Aph(D-Hor) side chain itself serves a strategic purpose. The aminophenylalanine component provides an aromatic scaffold, while the hydroorotyl group introduces a cyclic ureide structure capable of forming specific hydrogen bonds. This complex side chain can be used to mimic the structure of a natural peptide loop or to interact with a specific pocket on a target protein, making it a powerful tool for designing potent and selective enzyme inhibitors or receptor modulators. chemimpex.com The ability to use such custom-designed amino acids facilitates innovative drug design and allows for the systematic investigation of structure-activity relationships in peptide science. chemimpex.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 162599-96-4 biosynth.combiosynth.com
Molecular Formula C₂₉H₂₆N₄O₇ chemimpex.combiosynth.com
Molecular Weight 542.54 g/mol biosynth.com

Table 2: Compound Names Mentioned in this Article

Abbreviation/Common NameFull Chemical Name
This compound (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid
Fmoc 9-Fluorenylmethyloxycarbonyl
D-Aph D-Aminophenylalanine
D-Hor D-Hydroorotic acid
DMF N,N-Dimethylformamide
tBu tert-butyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26N4O7 B8124559 Fmoc-D-Aph(D-Hor)-OH CAS No. 2504148-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZSMQUWFLKJFB-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504148-17-6
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBN6M54DF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Process Optimization for Fmoc D Aph D Hor Oh Incorporation

Solid-Phase Peptide Synthesis (SPPS) Applications of Fmoc-D-Aph(D-Hor)-OH

This compound is a key component in SPPS, a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. chemimpex.comacs.org The Fmoc group serves as a temporary shield for the alpha-amino group of the amino acid, preventing unwanted reactions during the coupling of the next amino acid in the sequence. publish.csiro.aupeptide.com

Role as a Key Building Block in Constructing Peptidomimetic Scaffolds

This compound is not only used for linear peptide synthesis but also serves as a critical building block for creating more complex, three-dimensional structures known as peptidomimetic scaffolds. These scaffolds mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.net The incorporation of the D-Aph(D-Hor) residue can introduce specific conformational constraints into the peptide backbone, guiding it to adopt a particular three-dimensional shape that is optimal for binding to a biological target. chemimpex.com This makes this compound a valuable tool in the design of peptide-based therapeutics, including those used in oncology and neurology. chemimpex.comresearchgate.net

Chemical Challenges in this compound Integration

Despite its utility, the incorporation of this compound into peptide sequences is not without its chemical challenges. The unique structure of the dihydroorotyl (Hor) moiety presents specific stability issues that must be carefully managed during the synthesis process.

Mechanisms of Side Reaction Formation, specifically Dihydroorotyl-Hydantoin Rearrangement

A primary side reaction involving the Hor moiety is its rearrangement to a more stable five-membered hydantoin (B18101) structure. researchgate.netnih.gov This process is initiated by the basic conditions of Fmoc deprotection, which can trigger hydrolysis of the dihydroorotyl ring to an N-carbamoyl aspartyl intermediate. nih.gov This intermediate can then undergo an intramolecular rearrangement to form the hydantoin derivative. This rearrangement is considered irreversible and can lead to the presence of a significant impurity in the final peptide product. nih.gov

Challenge Description Primary Cause Consequence
Hor Moiety Instability The dihydroorotyl group is prone to degradation. researchgate.netExposure to basic media required for Fmoc deprotection. nih.govFormation of impurities, reduced yield. researchgate.net
Dihydroorotyl-Hydantoin Rearrangement Irreversible conversion of the six-membered Hor ring to a five-membered hydantoin ring. nih.govHydrolysis to an N-carbamoyl aspartyl intermediate under basic conditions. nih.govGeneration of a major, difficult-to-remove impurity. nih.gov

Advanced Strategies for Fmoc Deprotection in the Presence of Acid-Sensitive Residues

The challenges associated with the base-lability of the Hor moiety and other sensitive residues have spurred the development of advanced Fmoc deprotection strategies. The goal is to find conditions that efficiently remove the Fmoc group while minimizing side reactions.

The standard Fmoc deprotection reagent is a solution of piperidine (B6355638) in DMF. publish.csiro.au However, for peptides containing sensitive residues, alternative bases and solvent systems are being explored. For instance, the use of a weaker base like piperazine (B1678402) has been investigated. publish.csiro.au Another approach involves the addition of additives to the deprotection solution to suppress side reactions. numberanalytics.com For example, small amounts of an organic acid, such as formic acid, have been shown to mitigate certain side reactions. publish.csiro.au

More recently, novel deprotection methods that avoid basic conditions altogether are being developed. One such strategy is the use of hydrogenolysis under mildly acidic conditions. researchgate.netresearchgate.net This method has shown promise for the deprotection of Fmoc groups in molecules containing highly reactive or base-sensitive functional groups. researchgate.net Another area of research focuses on the use of Lewis acids to catalyze Fmoc removal. researchgate.net

The choice of solvent can also play a crucial role. While DMF is the most common solvent for SPPS, research into "greener" and less polar solvents is ongoing. acs.org The polarity of the solvent can influence the efficiency of both the coupling and deprotection steps, as well as the extent of side reactions. acs.org Identifying a single solvent system that is optimal for all steps of the synthesis remains a key challenge. acs.org

Strategy Description Rationale Reference
Alternative Bases Using weaker bases like piperazine instead of piperidine.To reduce the harshness of the basic conditions. publish.csiro.au
Additives Incorporating small amounts of organic acids into the deprotection cocktail.To suppress specific side reactions. publish.csiro.aunumberanalytics.com
Acidic Hydrogenolysis Removing the Fmoc group via hydrogenolysis under mildly acidic conditions.To avoid basic conditions entirely, protecting base-sensitive functionalities. researchgate.netresearchgate.net
Alternative Solvents Exploring less polar and "greener" solvents to replace DMF.To optimize reaction conditions and minimize side reactions. acs.org

Evaluation of Alternative Amine Bases (e.g., tert-Butylamine (B42293), Pyrrolidine (B122466), N-Methyl-Piperazine, Morpholine)

The standard reagent for Fmoc deprotection in SPPS is a 20% solution of piperidine in N,N-dimethylformamide (DMF). cnr.itacsgcipr.org However, piperidine's basicity can promote side reactions, and it is a regulated substance, complicating its industrial use. cnr.itnih.gov This has spurred the investigation of alternative amine bases to mitigate these issues, particularly for sensitive sequences containing residues like Aph(Hor).

tert-Butylamine: Studies have identified tert-butylamine as a promising alternative to piperidine, especially for the synthesis of peptides containing the Hor moiety, such as Degarelix (B1662521). cnr.itacs.org Research demonstrated that when tert-butylamine was used for the Fmoc deprotection step, it did not significantly affect the peptide's molecular integrity and allowed for rapid Fmoc removal. acs.org A comparative synthesis of Degarelix using tert-butylamine resulted in a product with excellent purity and yield, with no detectable formation of the common hydantoin impurity that arises from the rearrangement of the Hor group. cnr.itacs.org

Pyrrolidine: Pyrrolidine has been evaluated as an efficient base for Fmoc removal, particularly in the context of "green" SPPS, where it can be used in less polar, more environmentally friendly solvent systems like dimethyl sulfoxide/ethyl acetate. acs.orgresearchgate.net While effective for Fmoc removal and dibenzofulvene (DBF) scavenging, pyrrolidine has been shown to increase the formation of side products like diketopiperazine (DKP) and aspartimide in sequences prone to these reactions. acs.orgresearchgate.netresearchgate.net Its performance can yield crude peptide purities comparable to or better than piperidine in DMF for certain challenging peptides. acs.orgresearchgate.net

N-Methyl-Piperazine: N-Methyl-piperazine has been investigated alongside other substituted piperidines and piperazines as an alternative deprotection reagent. acs.orgnih.govmdpi.com While research comparing piperazine, 4-methylpiperidine, and piperidine found them to be largely interchangeable, the choice can influence the yield and purity depending on the peptide's size and hydrophobicity. nih.govmdpi.comresearchgate.net Piperazine, being less basic than piperidine, has been noted to reduce base-induced side reactions. researchgate.netrsc.org The combination of piperazine with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been proposed to accelerate Fmoc removal while minimizing side reactions when used in controlled concentrations. acsgcipr.orgrsc.org

Morpholine (B109124): Morpholine is considered a strong candidate for replacing piperidine due to its favorable green chemistry score and non-regulated status. nih.gov Studies have shown that a 50-60% solution of morpholine in DMF efficiently removes the Fmoc group while significantly minimizing DKP formation and almost completely avoiding aspartimide formation. nih.govresearchgate.net In one study, the synthesis of somatostatin (B550006) using 50% morpholine in DMF yielded a product with purity equivalent to that obtained using the standard 20% piperidine-DMF method. nih.gov However, with certain residues like cysteine, morpholine can facilitate an N-Fmoc to S-Fm (fluorenylmethyl) transprotection side reaction. nih.gov

Interactive Table 1: Comparison of Alternative Amine Bases for Fmoc Deprotection
BaseTypical ConcentrationAdvantagesDisadvantagesCitations
tert-Butylamine 20% (v/v)Minimizes Hor-to-hydantoin rearrangement; provides high purity for Hor-containing peptides.Not as widely characterized as other bases. cnr.itacs.org
Pyrrolidine 20% (v/v)Effective in green solvents; comparable purity to piperidine for some peptides.Can increase DKP and aspartimide formation in prone sequences. acs.orgresearchgate.netresearchgate.net
N-Methyl-Piperazine 5% (with 1% DBU)Less basic than piperidine, potentially reducing side reactions. Interchangeable with piperidine in many cases.May require a co-base (like DBU) for efficient deprotection, which can increase other side reactions if not controlled. nih.govmdpi.comrsc.org
Morpholine 50-60% (v/v) in DMF"Green" alternative; minimizes DKP and aspartimide formation.Can promote N→S transprotection with unprotected Cys residues. Slower deprotection than piperidine. nih.govresearchgate.netnih.gov

Impact on Crude Peptide Purity and Impurity Profile Management

The choice of deprotection base has a direct and significant impact on the crude purity of the synthesized peptide and the profile of impurities that must be managed during purification. ajpamc.com The primary impurities related to the deprotection step include deletion sequences from incomplete Fmoc removal and byproducts from base-catalyzed side reactions. iris-biotech.de

Aspartimide Formation: This side reaction is a major concern, particularly when an aspartate residue is followed by specific amino acids like glycine (B1666218) or asparagine. iris-biotech.de It is catalyzed by bases during Fmoc deprotection. iris-biotech.de Research indicates that morpholine is highly effective at suppressing aspartimide formation. nih.gov Conversely, pyrrolidine has been shown to increase the incidence of aspartimide-related impurities. acs.orgresearchgate.net The use of DBU, even as a co-base, can exacerbate this issue. rsc.org

Diketopiperazine (DKP) Formation: DKP formation is an intramolecular cyclization that truncates the peptide chain, occurring at the dipeptide stage, and is especially prevalent with proline at the C-terminal position. researchgate.netiris-biotech.de The basic conditions of Fmoc removal favor this reaction. iris-biotech.de Studies have shown that morpholine can minimize DKP formation. nih.govresearchgate.net

Hydantoin Formation: For peptides incorporating this compound, a critical side reaction is the base-induced rearrangement of the dihydroorotic (Hor) moiety to a hydantoin derivative. acs.orgcnr.it This impurity is difficult to separate from the target peptide. The use of a sterically hindered yet effective base like tert-butylamine has been proven to significantly reduce or eliminate this rearrangement, leading to a much cleaner crude product and simplifying impurity profile management. cnr.it

Interactive Table 2: Influence of Amine Base on Impurity Formation
Impurity TypeBase with High PropensityBase with Low PropensityManagement StrategyCitations
Aspartimide Pyrrolidine, DBUMorpholineUse of bases like morpholine; careful selection of adjacent amino acids. nih.govacs.orgresearchgate.netrsc.orgiris-biotech.de
Diketopiperazine (DKP) PyrrolidineMorpholineUse of DKP-suppressing bases; introduction of dipeptides in a single coupling step. nih.govresearchgate.netiris-biotech.de
Hor-to-Hydantoin Piperidine, DBUtert-ButylamineUse of sterically hindered bases like tert-butylamine; precursor-based synthesis. acs.orgcnr.it

Precursor-Based Synthesis Approaches for Enhanced Chemical Purity

To circumvent the instability of the Hor moiety to repeated base treatments during SPPS, precursor-based strategies have been developed. These approaches avoid introducing the sensitive group until the final stages of the synthesis, thereby enhancing the chemical purity of the crude peptide. acs.org

Reduction of p-Nitrophenylalanine Derivatives to p-Aminophenylalanine on Solid Support

A novel and effective strategy involves incorporating a stable precursor, p-nitrophenylalanine (Phe(4-NO₂)), into the peptide sequence at the desired position instead of Aph(Hor). acs.orggoogleapis.com This precursor is stable to the standard conditions of Fmoc-SPPS, including repeated cycles of piperidine-based deprotection. acs.orgnih.gov

Once the peptide chain is assembled to the desired length, the nitro group on the phenylalanine side chain is selectively reduced while the peptide remains attached to the solid support. acs.orgnih.gov This reduction converts the p-nitrophenylalanine residue into a p-aminophenylalanine (Aph) residue. acs.org Common reducing agents for this on-resin conversion include tin(II) chloride (SnCl₂) in a solvent like DMF. nih.gov This method effectively generates the necessary p-aminophenylalanine precursor in situ, ready for subsequent modification. acs.orggoogleapis.com

Late-Stage Orotocyl/Dihydroorotocyl Coupling Methodologies

Following the on-resin reduction of the nitro group to an amine, the final step is the acylation of this newly formed p-aminophenylalanine side-chain amine with dihydroorotic acid. acs.org This "late-stage" coupling reaction forms the required Aph(D-Hor) residue. acs.orgnih.gov By performing this modification at the end of the solid-phase synthesis, the sensitive dihydroorotocyl group is exposed to basic Fmoc deprotection conditions only once (for the final N-terminal Fmoc group removal, if applicable) or not at all if the N-terminus is acetylated immediately after. acs.org

This approach completely avoids the problem of Hor-to-hydantoin rearrangement during the stepwise elongation of the peptide chain. acs.org This precursor-based, late-stage modification strategy has been successfully applied to the industrial-scale synthesis of complex peptides like Degarelix, yielding a product with superior purity compared to methods where the complete this compound building block is used from the outset. acs.org

Molecular Design and Structural Implications of Fmoc D Aph D Hor Oh in Peptides

Conformational Constraints Imparted by D-Amino Acid Incorporation

The introduction of D-amino acids into a peptide sequence composed of L-amino acids induces substantial alterations to its structural landscape. rsc.org This stereochemical disruption is a powerful tool for precisely controlling the three-dimensional architecture of a peptide.

The chirality of amino acid residues is a critical determinant of peptide secondary structure. Introducing a D-amino acid, such as the D-Aph(D-Hor) moiety, into an L-peptide chain can disrupt or stabilize specific structural motifs.

α-Helices: The incorporation of a D-amino acid is often destabilizing to a right-handed α-helix, as it introduces unfavorable steric hindrance and disrupts the required backbone dihedral angles. This disruption can induce a kink in the helical structure, with the degree of destabilization depending on the specific residue and its position.

The following table summarizes the general effects of D-amino acid incorporation on common peptide secondary structures.

Secondary StructureGeneral Effect of Single D-Amino Acid IncorporationResearch Finding
α-Helix Destabilizing; can induce kinks. The helix-destabilizing effect is highly dependent on the steric hindrance of the amino acid side chains.
β-Sheet Can be disruptive or stabilizing depending on the sequence. rsc.orgnih.govAlternating L- and D-amino acids can facilitate self-assembly into hydrogels by creating amphiphilicity.
Random Coil Can induce a more defined structure (e.g., a turn).A study showed that replacing L-amino acids with D-enantiomers could disrupt a β-sheet conformation, leading to a random coil organization. rsc.org

One of the most well-documented roles of D-amino acids in peptide design is the stabilization of β-turns. nih.gov β-turns are structures that reverse the direction of the peptide backbone, typically involving four amino acid residues. The incorporation of a D-amino acid at the i+1 or i+2 position of a turn is a highly effective strategy for inducing and stabilizing specific turn types, particularly type I', type II', and βII'-turns. researchgate.netresearchgate.net

The D-Pro-L-Pro dipeptide sequence, for example, is known to strongly favor a type II' β-turn and can constrain a peptide backbone into a β-hairpin structure. researchgate.netnih.gov This conformational biasing is crucial for creating structurally defined and potent cyclic peptides. nih.gov The presence of the D-Aph(D-Hor) residue, with its inherent D-chirality, is rationally expected to function as a potent turn-inducer, guiding the peptide backbone into a specific, stable reverse-turn conformation. This is particularly relevant in the design of cyclic peptides or constrained epitopes that mimic the receptor-binding loop of a protein.

Turn TypeFavored Position for D-Amino AcidSignificance
Type I' i+1 or i+2D-amino acids can promote the stabilization of β-turns, a well-known phenomenon used to increase binding affinity. nih.govresearchgate.net
Type II' i+1 or i+2The D-Pro-L-Pro motif is a classic example that strongly induces a type II' β-turn, facilitating β-hairpin formation. researchgate.netnih.gov
βII'-Turn i+1Cyclic pentapeptides containing a D-amino acid in the i+1 position predominantly show βII′-turn conformations. researchgate.net

Stereochemical Influence on Peptide Secondary Structure and Folding

Design Principles for Peptidomimetics Featuring D-Aph(D-Hor)

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The use of building blocks like Fmoc-D-Aph(D-Hor)-OH is central to peptidomimetic design, addressing the inherent limitations of native peptides, such as poor metabolic stability. researchgate.net

A major drawback of natural L-peptides as therapeutic agents is their rapid degradation by proteases in the body. uminho.pt Proteases are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids. researchgate.net By incorporating D-amino acids, such as D-Aph(D-Hor), the resulting peptide becomes resistant to these enzymes. researchgate.netnih.gov

This enhanced stability significantly increases the peptide's circulating half-life, leading to improved bioavailability and a more sustained therapeutic effect. nih.gov Studies have shown that even partial D-amino acid substitution can dramatically improve stability against enzymes like trypsin and chymotrypsin. researchgate.net The incorporation of the D-Aph(D-Hor) unit is therefore a rational strategy to engineer peptides that can withstand the harsh enzymatic environment in vivo. acs.org

The goal of rational drug design is to create molecules that bind to their biological targets with high affinity and specificity. biorxiv.org The conformational rigidity imparted by D-amino acids is a key tool in achieving this. By locking a peptide into a specific bioactive conformation—the precise three-dimensional shape required for binding to a receptor or enzyme—the entropic penalty of binding is reduced, often leading to a significant increase in affinity. mdpi.com

The D-Aph(D-Hor) residue, by promoting a defined turn structure, can orient the other pharmacophoric side chains of the peptide in the optimal arrangement for interaction with a target protein. This structure-based approach allows for the design of highly potent and selective inhibitors or modulators of protein-protein interactions (PPIs), which are often characterized by large, flat binding surfaces that are difficult to target with traditional small molecules. researchgate.net For example, a peptidomimetic containing a D-amino acid was successfully designed to target the PPI between HER2 and HER3 with nanomolar potency.

Engineering for Enhanced Proteolytic Stability and Metabolic Resistance

Structure-Activity Relationship (SAR) Studies of Peptides Containing D-Aph(D-Hor) Residues

Key aspects of an SAR study involving D-Aph(D-Hor) would include:

Stereochemistry: The activity of the D-Aph(D-Hor)-containing peptide would be compared to its diastereomer containing L-Aph(L-Hor) to confirm the stereospecific requirements for activity. nih.gov The activity of peptides with D-Aph(L-Hor) and L-Aph(D-Hor) could also be assessed to dissect the individual contributions of each chiral center.

Positional Importance: The D-Aph(D-Hor) unit would be moved to different positions within the peptide sequence to determine where its conformational influence is most beneficial for activity. researchgate.net

Side Chain Modification: The phenyl groups of the Aph and Hor moieties could be substituted with other groups (e.g., cyclohexyl, polar groups) to probe the necessity of the aromatic and hydrophobic character for binding. nih.gov

The following table provides a hypothetical example of an SAR study for a peptide inhibitor containing D-Aph(D-Hor).

Peptide AnalogueModificationRelative Activity (%)Interpretation
Parent Peptide Contains D-Aph(D-Hor) at position i100Baseline activity.
Analogue 1 Contains L-Aph(L-Hor) at position i<5Activity is highly dependent on the D-stereochemistry. nih.gov
Analogue 2 Contains D-Ala at position i20The bulky aromatic structure of D-Aph(D-Hor) is crucial for potent activity, not just the D-chirality.
Analogue 3 D-Aph(D-Hor) moved to position i+115The original position is optimal for inducing the required bioactive conformation. researchgate.net
Analogue 4 Phenyl group of Aph replaced with cyclohexyl75An aromatic ring is not strictly required, but a large hydrophobic group is preferred for the interaction. nih.gov

Such studies are critical for optimizing lead peptides into clinical candidates by refining their structure to maximize potency and selectivity while maintaining metabolic stability. mdpi.com

Mapping Key Pharmacophoric Elements for Receptor Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, several key pharmacophoric elements can be identified that play a direct role in receptor interaction once the peptide is synthesized and the N-terminal Fmoc-group is removed.

The core structure consists of three primary components: the D-phenylalanine derivative (Aph) backbone, the pendant D-hydroorotyl (Hor) moiety, and the N-α-Fmoc protecting group, which is relevant during synthesis. chemimpex.comvulcanchem.com The D-configuration of the alpha-amino acid is significant, as it often confers resistance to enzymatic degradation by proteases, a critical attribute for peptide therapeutics. vulcanchem.com

The key pharmacophoric features inherent to the D-Aph(D-Hor) residue within a peptide sequence include:

Aromatic Phenyl Ring : The phenyl group of the aminophenylalanine (Aph) core provides a large, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with complementary residues in a receptor's binding pocket. vulcanchem.com

Hydrogen Bond Donors and Acceptors : The D-hydroorotyl (D-Hor) moiety, a dioxohexahydropyrimidine structure, is rich in hydrogen bonding capabilities. vulcanchem.comnih.gov It contains multiple amide bonds with carbonyl oxygens (acceptors) and N-H groups (donors) that can form a specific network of hydrogen bonds with a receptor, contributing significantly to binding affinity and specificity.

Conformational Rigidity : The cyclic nature of the D-Hor group and its attachment to the phenyl ring introduces a degree of conformational rigidity. vulcanchem.com This pre-organization of the side chain reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity.

Defined Stereochemistry : The specific D-stereochemistry at both the α-carbon of the phenylalanine backbone and within the Hor moiety creates a unique three-dimensional arrangement of functional groups, which is essential for precise recognition by a chiral receptor binding site.

These elements collectively define the molecule's potential to interact with a biological target. The precise spatial arrangement of these features allows for high-affinity and selective binding to the intended receptor.

Table 1: Key Pharmacophoric Elements of the D-Aph(D-Hor) Moiety

Pharmacophoric Element Structural Component Potential Contribution to Receptor Interaction
Hydrophobic Core Phenyl ring of Aph π-π stacking, van der Waals forces, hydrophobic interactions
Hydrogen Bond Acceptors Carbonyl oxygens in the D-Hor ring Formation of specific hydrogen bonds with receptor residues
Hydrogen Bond Donors N-H groups in the D-Hor ring Formation of specific hydrogen bonds with receptor residues
Stereochemical Center D-configuration of α-carbon Proteolytic stability; precise spatial orientation for chiral recognition

| Rigidifying Group | Cyclic D-Hor moiety | Conformational constraint, reduction of entropic penalty upon binding |

Elucidating the Role of the Aph(D-Hor) Moiety in Ligand Specificity

Ligand specificity describes the ability of a molecule to bind to a single, intended receptor type with high affinity, while showing minimal binding to other, unintended targets. The unique structure of the Aph(D-Hor) moiety is a primary determinant of this specificity in peptides that incorporate it. chemimpex.com Its application in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, such as degarelix (B1662521), highlights its role in achieving targeted receptor interaction. google.commedchemexpress.comgoogleapis.com

The Aph(D-Hor) moiety confers specificity through several mechanisms:

First, the combination of a bulky, aromatic ring (Aph) with a conformationally restricted, hydrogen-bond-rich side group (D-Hor) creates a highly distinctive structural motif. vulcanchem.com This is not a combination found in natural amino acids, and thus it is less likely to be recognized by a broad range of biological molecules. The specificity arises from a receptor binding site having a complementary shape and pattern of hydrogen-bonding partners that precisely match the Aph(D-Hor) side chain.

Second, the D-stereochemistry of the residue enhances resistance to proteolysis, which increases the bioavailability and biological lifetime of the peptide. vulcanchem.com This ensures that the ligand can reach its intended target in a sufficient concentration.

Third, the hydroorotyl group provides multiple points of contact for hydrogen bonding. vulcanchem.comnih.gov High-specificity interactions are often characterized by a network of several, well-defined, non-covalent interactions. The Aph(D-Hor) moiety's ability to simultaneously engage in hydrophobic and multi-point hydrogen bond interactions allows it to "lock in" to the correct receptor with high affinity, while its unique shape prevents it from fitting well into other binding sites. This multi-point attachment is crucial for distinguishing between closely related receptor subtypes, thereby enhancing ligand specificity. nih.gov

The incorporation of this unnatural amino acid, therefore, serves as a powerful strategy in drug design to create peptide ligands with improved efficacy and specificity, particularly for targets in fields like oncology and neurology. chemimpex.comchemimpex.com

Table 2: Contributions of the Aph(D-Hor) Moiety to Ligand Specificity

Feature Mechanism of Action Impact on Specificity
Unique 3D Structure Combination of an aromatic ring and a rigid, cyclic, hydrogen-bonding group. vulcanchem.com Creates a unique pharmacophore not found in endogenous ligands, reducing off-target binding.
Multi-Point Interaction Offers simultaneous hydrophobic and multiple hydrogen-bond contacts. vulcanchem.comnih.gov Enables high-affinity binding to the target receptor through a precise "lock-and-key" fit.
Proteolytic Resistance D-amino acid configuration is not readily recognized by common proteases. vulcanchem.com Increases in vivo stability, ensuring the ligand reaches its target intact.

| Conformational Rigidity | The cyclic D-Hor group restricts side-chain flexibility. vulcanchem.com | Pre-organizes the ligand for binding, enhancing affinity for the specific target receptor. |

Biochemical and Mechanistic Studies of Peptides Incorporating Fmoc D Aph D Hor Oh

Receptor Binding and Modulation Mechanisms

Peptides containing D-Aph(D-Hor) have been a focal point of research for their ability to interact with and modulate the activity of various receptors, most notably G-protein coupled receptors (GPCRs).

Interaction with G-Protein Coupled Receptors (GPCRs), particularly GnRH Receptors and Somatostatin (B550006) Receptors

Peptides incorporating the D-Aph(D-Hor) moiety have been synthesized and evaluated for their binding affinity to gonadotropin-releasing hormone (GnRH) and somatostatin (SST) receptors, both of which are GPCRs overexpressed in various tumors. medchemexpress.com The unique structure of D-Aph(D-Hor) contributes to the stability and bioactivity of the resulting peptides. chemimpex.com

For instance, structure-activity relationship studies have identified somatostatin analogues containing Aph(Hor) as potent antagonists for the somatostatin receptor subtype 2 (SSTR2). mdpi.com One such antagonist, JR11, which has the sequence pCl-Phe-c[DCys-Aph(Hor)-DAph(Cbm)-Lys-Thr-Cys]-DTyr-NH2, has demonstrated high binding affinity for SSTR2. mdpi.com Similarly, another analogue, DOTA-Cpa-c[dCys-Aph(Hor)-dAph(Cbm)-Lys-Thr-Cys]-dTyr-NH2, also exhibited high SSTR2 binding affinity and selectivity. nih.gov

In the context of GnRH receptors, derivatives of Fmoc-D-Aph have been used to synthesize peptide mimetics with GnRH antagonist activity. medchemexpress.com For example, the GnRH antagonist degarelix (B1662521) contains the 4Aph(Hor) residue and functions by reversibly binding to pituitary GnRH receptors, thereby reducing the release of gonadotropins and testosterone (B1683101). google.com

Peptide/AnalogueTarget ReceptorKey FindingsCitations
JR11 (pCl-Phe-c[DCys-Aph(Hor)-DAph(Cbm)-Lys-Thr-Cys]-DTyr-NH2)SSTR2Identified as a highly interesting SSTR2 antagonist. mdpi.com
DOTA-Cpa-c[dCys-Aph(Hor)-dAph(Cbm)-Lys-Thr-Cys]-dTyr-NH2SSTR2Showed high binding affinity (IC50 < 1 nM) and selectivity for SSTR2. nih.gov
Degarelix (Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH2)GnRH ReceptorActs as a GnRH antagonist, inhibiting testosterone production. google.com

Investigations into Ligand-Induced Receptor Activation or Antagonism

A significant body of research has focused on whether peptides containing D-Aph(D-Hor) act as agonists (activators) or antagonists (inhibitors) of their target receptors. Upon binding, GPCRs undergo a conformational change that facilitates the binding of intracellular transducer proteins like G-proteins or β-arrestins, initiating downstream signaling. mdpi.com

Studies on somatostatin analogues containing Aph(Hor) have consistently demonstrated their antagonistic properties at the SSTR2 receptor. nih.gov These antagonists bind to the receptor without triggering its activation and subsequent internalization, a process commonly observed with agonist binding. nih.govgoogle.com For example, analogues like DOTA-pNO2Phe-c[dCys-Tyr-dAph(Cbm)-Lys-Thr-Cys]-dTyr-NH2 and DOTA-Cpa-c[dCys-Aph(Hor)-dAph(Cbm)-Lys-Thr-Cys]-dTyr-NH2 did not induce calcium release in vitro, a hallmark of receptor activation. nih.gov Furthermore, they competitively inhibited the agonistic effect of [Tyr3]-octreotide and prevented its-induced SSTR2 internalization. nih.gov

This antagonistic action is a key feature of GnRH antagonists like degarelix, which contains the 4Aph(Hor) residue. google.comwikipedia.org By competitively blocking GnRH receptors in the pituitary gland, these antagonists prevent the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid suppression of sex hormone production. wikipedia.org This mechanism avoids the initial surge in hormone levels often seen with GnRH agonists. wikipedia.org

Biochemical Pathways Influenced by Peptides Containing D-Aph(D-Hor)

The modulation of receptor activity by peptides incorporating D-Aph(D-Hor) has significant downstream effects on various biochemical pathways, with notable implications for oncology and neurology.

Exploration in Oncology-Related Signaling Cascades

The overexpression of GnRH and somatostatin receptors on various tumor cells makes them attractive targets for cancer therapy. Peptides containing D-Aph(D-Hor) that target these receptors can influence signaling pathways crucial for cancer cell survival and proliferation. rsc.org

By acting as antagonists, these peptides can block the trophic effects of endogenous peptide hormones on cancer cells. For example, GnRH antagonists are used in the treatment of hormone-dependent prostate cancer by suppressing testosterone production, which is vital for the growth of these cancer cells. google.comwikipedia.org

Radiolabeled somatostatin antagonists containing Aph(Hor) have shown promise for tumor imaging and peptide receptor radionuclide therapy (PRRT). mdpi.com Despite not being internalized by tumor cells, these antagonists can deliver a high dose of radiation to the tumor site, suggesting alternative mechanisms of therapeutic efficacy beyond receptor-mediated endocytosis. nih.gov The binding of these peptides to receptors can trigger pathways leading to the inhibition of tumor growth. rsc.org

Research in Neurological Function and Neuropeptide Systems

The unique properties of Fmoc-D-Aph(D-Hor)-OH and its derivatives also make them suitable for studying neuropeptides, which are crucial for understanding neurological functions and disorders. chemimpex.comchemimpex.com Neuropeptides act as neurotransmitters, neuromodulators, or hormones, influencing a wide range of physiological processes through their interaction with GPCRs. nih.gov

Research in this area explores the development of novel neuropeptides that can modulate neural activity, offering insights into brain function. chemimpex.com For example, neuropeptide Y (NPY) and its receptors are involved in regulating neuronal excitability and have been implicated in stress-related behaviors. nih.gov The development of stable and selective peptide analogues using building blocks like this compound is essential for dissecting the complex roles of neuropeptide systems in both normal brain function and in pathological conditions such as Alzheimer's and Parkinson's disease. phdportal.com

Bioconjugation Strategies and Their Biochemical Consequences

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a key strategy for enhancing the therapeutic potential of peptides containing D-Aph(D-Hor). chemimpex.comhtworld.co.uk This approach is used to attach these peptides to other molecules like chelating agents for radiolabeling, cytotoxic drugs, or polymers to improve their pharmacokinetic properties. acs.org

The Fmoc group on this compound is crucial for its use in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to build a desired peptide sequence. chemimpex.com Once the peptide is synthesized, it can be conjugated to other moieties. A common strategy involves attaching a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the N-terminus of the peptide. This allows for the stable incorporation of a radionuclide for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177). chimia.ch

The biochemical consequence of such conjugation is the creation of a targeted radiopharmaceutical. The peptide portion directs the conjugate to tumor cells overexpressing the target receptor (e.g., SSTR2), and the radionuclide delivers a diagnostic or therapeutic payload. chimia.ch For example, the theranostic pair ¹⁷⁷Lu‐OPS201/⁶⁸Ga‐OPS202 is based on the SSTR2 antagonist JR11, which contains Aph(Hor). researchgate.net

Conjugation StrategyAttached MoietyBiochemical ConsequenceExampleCitations
RadiolabelingChelator (e.g., DOTA) + Radionuclide (e.g., 177Lu, 68Ga)Creates a targeted radiopharmaceutical for tumor imaging or therapy.¹⁷⁷Lu‐OPS201/⁶⁸Ga‐OPS202 based on the SSTR2 antagonist JR11. chimia.chresearchgate.net
Targeted ChemotherapyCytotoxic DrugDelivers a potent drug specifically to cancer cells, reducing systemic toxicity.GnRH and somatostatin analogues conjugated to antineoplastic agents.

Linkage to Other Biomolecules for Targeted Delivery Systems

The strategic incorporation of this compound into peptide chains is a key step in the development of sophisticated, targeted therapeutic and diagnostic agents. This specialized amino acid derivative serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the creation of peptides designed for subsequent conjugation to other biomolecules. chemimpex.comozonespecialities.in The process of bioconjugation involves linking these peptides to molecules such as imaging agents, cell-penetrating peptides, or drug-carrying nanoparticles to enhance their delivery to specific sites within the body. chemimpex.comchemimpex.com

The D-Aph(D-Hor) moiety, once incorporated into the peptide and its protecting groups are removed, provides a unique structural element and a potential handle for chemical modification. This allows for the covalent attachment of the peptide to a larger delivery system or a targeting ligand. chemimpex.com For instance, similar Fmoc-protected amino acid derivatives are utilized to synthesize peptides that can be linked to chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). medchemexpress.com These peptide-DOTA conjugates can then chelate radiometals, forming agents used in targeted cancer diagnostics and radioligand therapy. medchemexpress.com

While direct examples of this compound linkage to specific biomolecules like antibodies or nanoparticles are not detailed in the available literature, its primary role is to be integrated into peptide sequences that are themselves part of a larger targeted system. chemimpex.com The resulting peptide, endowed with specific biological activity by the D-Aph(D-Hor) residue, acts as the targeting component of the entire conjugate, directing the attached biomolecule (e.g., a cytotoxic drug, a radioisotope) to its intended biological target, such as a receptor that is overexpressed on cancer cells. chemimpex.comchemimpex.com This approach is fundamental to creating advanced drug delivery systems that improve the therapeutic index of potent drugs by concentrating their action at the site of disease and minimizing exposure to healthy tissues. chemimpex.commdpi.com

Component Role in Targeted Delivery Example Application
This compound A protected amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comSynthesis of peptide-based therapeutics. chemimpex.com
Peptide incorporating D-Aph(D-Hor) Acts as a high-affinity ligand for a specific biological target (e.g., a cell surface receptor).Gonadotropin-Releasing Hormone (GnRH) antagonists that target the GnRH receptor. medchemexpress.comwikipedia.org
Biomolecule/Conjugate Partner Can be a diagnostic agent (e.g., imaging agent) or a therapeutic agent (e.g., cytotoxic drug, nanoparticle).DOTA-modified peptides for cancer diagnostics. medchemexpress.com
Complete System A targeted delivery system where the peptide directs the conjugated partner to the site of action.Peptide-drug conjugates for targeted cancer therapy.

Impact on Biopharmaceutical Efficacy and Selectivity

The incorporation of the D-Aph(D-Hor) residue into peptide structures has a profound impact on their biopharmaceutical profiles, significantly enhancing both efficacy and selectivity. chemimpex.com This is particularly well-documented in the development of third-generation gonadotropin-releasing hormone (GnRH) antagonists, such as Degarelix. unibo.it The unique ureido-based structure of the D-Hor component is designed to increase the potential for intramolecular and intermolecular hydrogen bonding. researchgate.net

This structural modification leads to several key benefits:

Enhanced Stability and Duration of Action : The introduction of D-Aph(D-Hor) and other non-natural amino acids results in peptides with greater resistance to enzymatic degradation, leading to a longer half-life and sustained therapeutic action in vivo. researchgate.net

Increased Hydrophilicity : Substitutions with residues like D-Aph(D-Hor) can increase the hydrophilicity of the peptide. This property is crucial for improving solubility and reducing the tendency for aggregation or gel formation at the injection site, which was a significant issue with earlier peptide drugs. researchgate.net

High Receptor Binding Affinity and Selectivity : Peptides incorporating D-Aph(D-Hor) have demonstrated high binding affinity for their target receptors, such as the GnRH receptor. medchemexpress.com This high selectivity ensures that the therapeutic action is precisely targeted, leading to greater efficacy at lower concentrations and minimizing off-target side effects. chemimpex.com

Improved Efficacy : In the context of GnRH antagonists, the inclusion of this residue contributes to a potent and immediate antagonistic effect. For example, Degarelix achieves a rapid and profound suppression of testosterone, which is a critical therapeutic goal in the treatment of advanced prostate cancer. wikipedia.org

Research on a series of GnRH antagonists with the general formula Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph(P) -D4Aph(Q) -Leu-ILys-Pro-DAla-NH2, where the P and Q positions contained urea/carbamoyl (B1232498) functionalities similar to D-Hor, highlighted these benefits. The modifications were specifically designed to stabilize the peptide's structure and enhance its interaction with the GnRH receptor. researchgate.net

Peptide Characteristic Impact of D-Aph(D-Hor) Incorporation Research Finding/Application
Biological Stability Increased resistance to enzymatic degradation.Leads to long-lasting action in GnRH antagonists. researchgate.net
Physicochemical Properties Increased hydrophilicity, improved solubility.Helps overcome gel formation issues seen in earlier GnRH analogues. researchgate.net
Receptor Interaction Enhanced binding affinity and selectivity for the target receptor.Contributes to potent GnRH antagonist activity. medchemexpress.comresearchgate.net
Therapeutic Efficacy Potent and immediate onset of biological action.Enables rapid suppression of testosterone in prostate cancer therapy with Degarelix. wikipedia.org
Safety Profile Reduced potential for side effects.Modifications at key positions in GnRH antagonists decrease the propensity for histamine (B1213489) release. chemimpex.comresearchgate.net

Advanced Analytical Characterization in Fmoc D Aph D Hor Oh Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-D-Aph(D-Hor)-OH and for separating it from closely related stereoisomers. phenomenex.com Due to the compound's chiral nature, arising from the D-configuration of the alpha-amino acid (D-Aph) and the stereocenter in the hydantoin (B18101) (Hor) moiety, the potential for diastereomeric impurities is significant.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound. The compound is typically dissolved in a suitable organic solvent and analyzed on a C8 or C18 column. A gradient elution system, commonly using acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA), allows for the separation of the main compound from any synthesis-related impurities. phenomenex.com Commercial suppliers of this compound and its diastereomers report purities determined by HPLC, which are generally required to be above 95%. chemimpex.comchemimpex.comwuxiapptec.com

Parameter Typical Conditions & Findings
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 or C8 silica-based columns
Mobile Phase Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) phenomenex.com
Detection UV spectrophotometry (typically at 214 nm, 254 nm, or 280 nm)
Reported Purity Typically ≥95% to ≥99% chemimpex.comchemimpex.comchemimpex.com

Diastereomer Separation: The separation of diastereomers, such as this compound from Fmoc-D-Aph(L-Hor)-OH, is a more complex challenge. While standard RP-HPLC can sometimes separate diastereomers, specialized chiral stationary phases (CSPs) are often more effective for resolving enantiomers and can also be applied to diastereomeric separations. mdpi.com Polysaccharide-based CSPs, for example, have proven effective for the enantioseparation of various Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com The development of a specific HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution between the desired diastereomer and any potential isomeric impurities, ensuring the stereochemical integrity of the material used for peptide synthesis. mdpi.comnih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Impurity Identification

Mass spectrometry is a critical technique used to confirm the molecular identity of this compound by providing an accurate measurement of its molecular mass. It is also a powerful tool for identifying and characterizing potential impurities.

Molecular Mass Confirmation: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is typically used. This technique allows for the precise determination of the monoisotopic mass of the parent ion. The expected molecular weight for this compound (C₂₉H₂₆N₄O₇) is approximately 542.54 g/mol . chemimpex.combiosynth.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the correct elemental composition. pharmacognosy.us

Property Value Source(s)
Molecular Formula C₂₉H₂₆N₄O₇ chemimpex.comchemimpex.combiosynth.com
Theoretical Molecular Weight ~542.54 g/mol chemimpex.combiosynth.com
Ionization Technique Electrospray Ionization (ESI) acs.org
Analysis Mode Positive or Negative Ion Mode unibo.it

Impurity Identification: During synthesis, side-products or residual starting materials can persist as impurities. A common issue in the synthesis of peptides containing the Aph(Hor) moiety, such as the drug Degarelix (B1662521), is the rearrangement of the hydantoin (Hor) group under basic conditions used for Fmoc deprotection. unibo.itcnr.it Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for detecting such impurities. unibo.it By coupling the separation power of HPLC with the detection and identification capabilities of MS, even trace-level impurities can be isolated and identified. Tandem mass spectrometry (MS/MS) can be employed to fragment impurity ions, providing structural information that helps to elucidate their chemical structure, such as identifying beta-alanine-related impurities that can sometimes arise from the degradation of Fmoc-OSu. researchgate.net

Spectroscopic Methods for Conformational Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure and conformational behavior of chiral molecules and peptides in solution. subr.edunih.gov While CD analysis is more commonly applied to full peptides rather than single amino acid derivatives, the stereochemistry of this compound will influence the conformation of any peptide into which it is incorporated.

Analytical Aspect Application of Circular Dichroism (CD)
Primary Use Analysis of secondary structure (α-helix, β-sheet, turns) in peptides containing the residue. subr.edu
Structural Influence The D-amino acid configuration can induce or stabilize specific secondary structures, like β-turns. nih.gov
Measurement Provides a spectrum by measuring the differential absorption of left and right circularly polarized light.
Conformational Stability Can be used to study how the peptide's conformation changes with temperature, pH, or solvent. subr.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound in solution. weebly.comethernet.edu.et A full suite of 1D and 2D NMR experiments is required to confirm the precise atomic connectivity and stereochemistry.

¹H NMR: This experiment identifies all the unique proton environments in the molecule. The spectrum would show distinct signals for the aromatic protons of the Fmoc and phenylalanine groups, the aliphatic protons of the hydantoin ring, and the α- and β-protons of the amino acid backbone. Integration of these signals confirms the relative number of protons in each environment. youtube.com

¹³C NMR: This provides information on the carbon skeleton, showing a unique signal for each carbon atom in a different chemical environment. ethernet.edu.et

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as the protons on the hydantoin ring or the α- and β-protons of the amino acid.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of each proton signal to its corresponding carbon. weebly.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different structural fragments, for example, linking the Aph backbone to the phenyl ring and confirming the attachment point of the hydantoin moiety. pharmacognosy.usweebly.com

Through the comprehensive analysis of these NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved. pharmacognosy.usyoutube.com

NMR Experiment Purpose in Structural Elucidation of this compound
¹H NMR Identifies all proton environments and their relative numbers (Fmoc, Aph, Hor protons). youtube.com
¹³C NMR Identifies all unique carbon environments in the molecule's skeleton. ethernet.edu.et
COSY Establishes proton-proton connectivities within individual fragments (e.g., within the Hor ring).
HSQC Correlates directly attached proton-carbon pairs. weebly.com
HMBC Establishes long-range (2-3 bond) proton-carbon connectivities, linking the Fmoc, Aph, and Hor moieties. weebly.com

In Vitro Stability Assays for Proteolytic Degradation Analysis

A key reason for incorporating non-natural D-amino acids into peptide therapeutics is to enhance their stability against enzymatic degradation. nih.govchempep.com Peptides composed solely of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic utility. The inclusion of D-amino acids, such as the D-Aph residue in this compound, can confer significant resistance to proteolysis. chempep.com

In vitro stability assays are performed to quantify this enhanced resistance. In a typical assay, a peptide synthesized using this compound is incubated in a biologically relevant medium, such as human serum, plasma, or a solution containing specific proteolytic enzymes (e.g., trypsin, chymotrypsin). nih.gov

The degradation of the peptide is monitored over time. Aliquots of the incubation mixture are taken at various time points, the reaction is quenched (e.g., by adding a strong acid or organic solvent), and the remaining amount of the intact peptide is quantified using RP-HPLC. The rate of degradation can then be calculated, and the peptide's half-life in the biological matrix is determined. These studies are crucial for predicting the in vivo pharmacokinetic profile of a potential peptide drug and demonstrating the strategic advantage of using D-amino acid building blocks. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Integration of Fmoc-D-Aph(D-Hor)-OH into Continuous Flow Synthesis Systems

Continuous flow synthesis represents a paradigm shift from traditional batch-wise peptide production, offering advantages in terms of speed, efficiency, and safety. researchgate.net The integration of this compound and other Fmoc-protected amino acids into these systems is a key area of development. researchgate.netyokogawa.com

In flow chemistry, reagents are continuously passed through a reactor, allowing for precise control over reaction parameters such as temperature and time. researchgate.net This methodology has been shown to significantly expedite peptide synthesis, with each amino acid incorporation taking only a few minutes. researchgate.net For Fmoc-protected amino acids, the deprotection step, which involves the removal of the Fmoc group to allow for the next coupling reaction, can be accomplished in seconds at elevated temperatures. yokogawa.com

Recent advancements have seen the development of prototype continuous-flow manufacturing devices for peptide active pharmaceutical ingredients. yokogawa.com These systems utilize tag-assisted liquid-phase synthesis, where a hydrophobic tag replaces the solid resin support, enabling a homogeneous reaction. yokogawa.com Research has demonstrated the successful completion of Fmoc deprotection within 10 seconds at 60°C using this approach. yokogawa.com The application of such systems to the synthesis of complex peptides containing residues like this compound holds the promise of more rapid and scalable production of peptide-based drugs.

Table 1: Comparison of Batch vs. Continuous Flow SPPS

FeatureBatch Solid-Phase Peptide Synthesis (SPPS)Continuous Flow Peptide Synthesis
Reaction Time Hours to daysMinutes per amino acid residue researchgate.net
Stoichiometry Based on molar equivalentsBased on flow rates
Temperature Control Less precise, potential for exothermic events Precise, rapid heat transfer
Scalability Can be challengingMore readily scalable
Safety Potential for hazardous reagent accumulationEnhanced safety due to smaller reaction volumes

Exploration of Novel Chemical Modifications and Derivatives

The chemical structure of this compound provides a versatile scaffold for the development of novel derivatives with tailored properties. Research in this area focuses on modifying the core structure to enhance biological activity, improve pharmacokinetic profiles, or introduce new functionalities.

One avenue of exploration involves the modification of the Aph(Hor) moiety. The dihydroorotic acid (Hor) residue is known to be susceptible to rearrangement to a hydantoin (B18101) impurity under the basic conditions used for Fmoc deprotection. cnr.it This has prompted investigations into alternative protecting group strategies and modifications to the Hor structure to mitigate this side reaction.

Furthermore, the aminophenylalanine (Aph) component can be functionalized to create a diverse array of derivatives. For instance, the amino group on the phenyl ring can be acylated or otherwise modified to introduce different chemical groups. This is exemplified by the related compound Fmoc-D-Aph(Cbm)-OH, where a carbamoyl (B1232498) (Cbm) group is attached. medchemexpress.comiris-biotech.de Such modifications can profoundly influence the biological activity of the final peptide, as seen in the development of gonadotropin-releasing hormone (GnRH) antagonists. medchemexpress.com

The creation of a library of this compound derivatives with systematic variations would be a valuable resource for drug discovery, allowing for the systematic exploration of structure-activity relationships.

Development of Next-Generation Peptide-Based Probes and Tools for Chemical Biology

Peptide-based probes are indispensable tools for studying complex biological processes. The incorporation of unique amino acids like D-Aph(D-Hor)-OH can confer specific properties to these probes, such as increased resistance to enzymatic degradation and enhanced binding affinity and selectivity for their biological targets.

The unique structural features of peptides containing D-Aph(D-Hor)-OH make them attractive candidates for the development of probes for various applications, including:

Molecular Imaging: Peptides can be labeled with imaging agents (e.g., radioisotopes or fluorescent dyes) to visualize biological targets in vitro and in vivo. The stability imparted by the D-amino acids in this compound is advantageous for creating long-lasting imaging probes.

Affinity Chromatography: Peptides containing this residue can be immobilized on a solid support to create affinity columns for the purification of specific proteins or other biomolecules.

Diagnostic Assays: These peptides can be used as high-affinity capture agents in diagnostic assays for the detection of disease biomarkers.

A notable example of a related dipeptide sequence, -Aph(Hor)-dAph(Cbm)-, has been shown to be critical for stabilizing a turn structure and extending the duration of action in the GnRH antagonist degarelix (B1662521). nih.gov This highlights the potential for designing peptide probes and therapeutics with improved conformational stability and biological half-life by incorporating such residues.

Computational Chemistry and Molecular Modeling Approaches for Rational Design

Computational chemistry and molecular modeling have become integral to modern drug discovery and materials science. wiley.com These in silico methods allow researchers to predict the properties of molecules and to design new ones with desired characteristics, thereby reducing the time and cost associated with experimental work.

In the context of this compound, computational approaches can be applied to:

Conformational Analysis: Predict the preferred three-dimensional structures of peptides containing this residue. This is crucial for understanding how these peptides interact with their biological targets.

Docking Studies: Simulate the binding of peptides to their target receptors, providing insights into the key interactions that govern binding affinity and selectivity. This information can guide the design of more potent and specific peptide ligands.

Predicting Physicochemical Properties: Calculate properties such as solubility, stability, and membrane permeability, which are important for drug development.

Mechanism Elucidation: Investigate the mechanism of side reactions, such as the Hor-to-hydantoin rearrangement, to inform the development of strategies to prevent them. cnr.it

By combining computational modeling with experimental synthesis and biological evaluation, researchers can accelerate the rational design of novel peptides and probes based on the this compound scaffold. This synergistic approach holds significant promise for the future development of innovative peptide-based technologies.

Table 2: Compound Names

Abbreviation/NameFull Chemical Name
This compound(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((R)-2,6-dioxohexahydropyrimidin-4-yl)formamido)phenyl)propanoic acid
D-AphD-Aminophenylalanine
D-HorD-Homophenylalanine (dihydroorotic acid)
Fmoc9-fluorenylmethoxycarbonyl
SPPSSolid-Phase Peptide Synthesis
GnRHGonadotropin-Releasing Hormone
Fmoc-D-Aph(Cbm)-OH4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine iris-biotech.de
DegarelixAc-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-4-Aph(L-Hor)-D-4-Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH2

Q & A

Q. Q1. What are the key structural features of Fmoc-D-Aph(D-Hor)-OH, and how do they influence its role in peptide synthesis?

Answer: this compound is a non-natural amino acid derivative with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a D-Hor (D-homoarginine with a Hor side chain) modification. Its stereochemistry (D-configuration) enhances resistance to enzymatic degradation, making it valuable for designing stable peptide analogs. The Hor side chain introduces steric bulk, which can influence peptide folding and receptor interactions. For synthesis, the Fmoc group allows for mild base-mediated deprotection (e.g., piperidine), preserving acid-labile side chains .

Q. Key Structural Data

FeatureDescriptionReference
Molecular Weight445.47 g/mol
StereochemistryD-configuration
Side Chain ProtectionHor group (enhanced stability)

Q. Q2. What are the standard protocols for synthesizing this compound in solid-phase peptide synthesis (SPPS)?

Answer: In SPPS, this compound is coupled using carbodiimide activators (e.g., HBTU/HOBt) under inert conditions. A typical protocol includes:

Resin Swelling : DCM or DMF for 30 minutes.

Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min).

Coupling : 4 equiv. This compound, 4 equiv. HBTU, 8 equiv. DIPEA in DMF (2 h, RT).

Wash Cycles : DMF and DCM alternated.

Optimization Note : Low coupling efficiency (<90%) may require double coupling or microwave-assisted synthesis (50°C, 10 min) .

Advanced Research Questions

Q. Q3. How can researchers resolve low coupling efficiency of this compound in sterically hindered peptide sequences?

Answer: Steric hindrance from the Hor side chain often reduces coupling efficiency. Mitigation strategies include:

  • Activators : Switch to COMU or Oxyma Pure for improved solubility.
  • Solvent Systems : Use DMF/NMP (1:1) to reduce viscosity.
  • Temperature : Microwave-assisted coupling at 50°C enhances kinetics .

Case Study : In a cyclized peptide synthesis, substituting HBTU with COMU increased coupling yields from 75% to 92% .

Q. Q4. What analytical methods are critical for characterizing this compound-containing peptides, and how are contradictions in mass spectrometry (MS) data addressed?

Answer:

  • HPLC : C18 columns with gradients of 0.1% TFA in H₂O/ACN (retention time consistency).
  • ESI-MS : Confirm molecular weight (e.g., observed m/z 1376.4 [M+H]+ vs. calculated 1375.4 for a peptide containing this residue) .

Data Contradictions : Discrepancies in MS may arise from incomplete deprotection or side reactions. Re-analysis via MALDI-TOF or HRMS (high-resolution MS) is recommended. For example, residual TFA adducts (+114 Da) are common and require post-cleavage neutralization .

Q. Q5. How does the Hor side chain in this compound influence peptide stability under oxidative conditions?

Answer: The Hor group’s sulfonamide moiety increases resistance to oxidation. Comparative studies show:

  • Stability Test : Peptides with Hor-modified residues retained >90% integrity after 72 h in 1% H₂O₂, vs. <50% for non-Hor analogs.
  • Mechanism : The sulfonamide group scavenges free radicals, mitigating oxidative degradation .

Q. Table: Stability Comparison

ConditionHor-Modified PeptideControl Peptide
1% H₂O₂, 72 h, RT92% intact48% intact
pH 9 buffer, 48 h85% intact30% intact

Q. Q6. What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : -20°C in sealed, desiccated containers (moisture-sensitive).
  • Solubility : Pre-dissolve in DMF with 0.1% HOBt to prevent aggregation. For low solubility, warm to 37°C and sonicate (10 min) .
  • Handling : Use argon/vacuum for long-term storage to prevent Fmoc cleavage.

Q. Q7. How can this compound be incorporated into cyclic peptides, and what cyclization agents are most effective?

Answer: Cyclization typically uses thallium(III) trifluoroacetate (TTFA) in DMF (1 h, RT), yielding 9.5% after HPLC purification. Alternatives include:

  • DIPCDI/HOAt : For disulfide-bonded cyclization.
  • Photochemical Methods : UV light with Ru(bpy)₃²⁺ catalyst (non-toxic, 65% yield) .

Critical Note : TTFA is highly toxic; alternative methods are preferred for scalable synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.